molecular formula C18H17ClFNO2 B2580626 3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide CAS No. 2097919-39-4

3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide

Cat. No.: B2580626
CAS No.: 2097919-39-4
M. Wt: 333.79
InChI Key: VQTYCDZALAAZIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide is a synthetic organic compound that features a benzofuran moiety linked to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated aromatic compound.

    Amide Bond Formation: The final step involves coupling the benzofuran derivative with a chlorofluorophenyl derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted benzofuran and chlorofluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids. It may also serve as a probe for investigating cellular pathways.

Medicine

Medically, 3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide could be explored for its pharmacological properties. Its structural features suggest potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and ion channels. The benzofuran moiety may interact with hydrophobic pockets in proteins, while the amide group could form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
  • 3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]butanamide

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-fluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]propanamide may exhibit unique biological activities due to the specific length and flexibility of its propanamide chain. This can influence its ability to interact with biological targets and its overall pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-15-9-12(5-7-16(15)20)6-8-18(22)21-10-13-11-23-17-4-2-1-3-14(13)17/h1-5,7,9,13H,6,8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTYCDZALAAZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.